N-Phenylnaphthalimide

Übersicht

Beschreibung

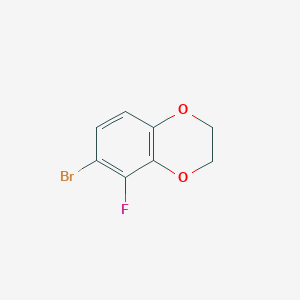

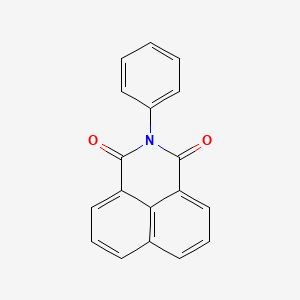

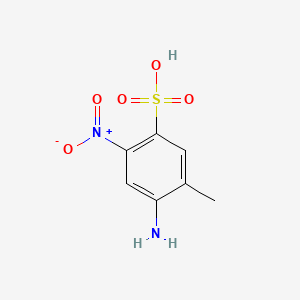

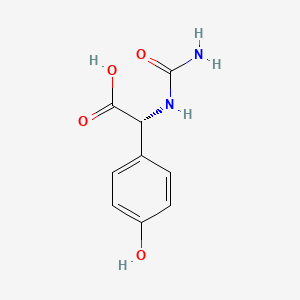

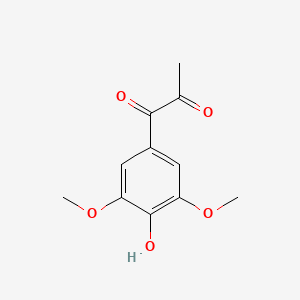

N-Phenylnaphthalimide is a chemical compound with the molecular formula C18H11NO2 . It is also known by other names such as n-phenyl-1,8-naphthalimide, 2-phenylbenzo[de]isoquinoline-1,3-dione, and N-Phenyl-1,8-naphthalenedicarbimide .

Molecular Structure Analysis

The molecular structure of N-Phenylnaphthalimide includes a phenyl group attached to a naphthalimide . The InChI string representation of its structure isInChI=1S/C18H11NO2/c20-17-14-10-4-6-12-7-5-11-15 (16 (12)14)18 (21)19 (17)13-8-2-1-3-9-13/h1-11H . Chemical Reactions Analysis

The chemical reactions of N-Phenylnaphthalimide have been explored in the context of photophysics . The compound exhibits efficient internal conversion, resulting in short fluorescence decay times and low fluorescence and triplet yields .Physical And Chemical Properties Analysis

N-Phenylnaphthalimide has a molecular weight of 273.3 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Wissenschaftliche Forschungsanwendungen

Alpha-Glucosidase Inhibition

N-Phenylnaphthalimide derivatives have been studied for their potential as alpha-glucosidase inhibitors. N-(2,4-dinitrophenyl)phthalimide, a derivative, was found to be a potent inhibitor of yeast alpha-glucosidase and maltase, suggesting its potential as a new group of alpha-glucosidase inhibitors (Pluempanupat et al., 2007).

Zn(II) Sensing

A water-soluble Zn(II) sensor (WZS) incorporating 4-aminonaphthalimide has been developed for its high photostability and inert response to pH. This compound shows potential in the imaging of intracellular Zn(II), highlighting its utility in biological and chemical sensing applications (Wang et al., 2005).

Radioiodination and Biomedical Imaging

N-Phenylnaphthalimide derivatives have been explored in the field of radioiodination and biomedical imaging. A novel derivative, N-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phthalimide, was successfully radioiodinated, showing potential as an imaging and/or therapeutic agent for cancer (Motaleb et al., 2015).

Luminescence Applications

N-Phenylnaphthalimide and its derivatives have been synthesized for applications in luminescence. These compounds are proposed for use as effective laser dyes in the green and red spectral regions, offering potential in various optical applications (Nifant’ev et al., 2008).

Polymer Science

In polymer science, N-Phenylnaphthalimide-based polyimides have been developed. These polymers exhibited high glass transition temperatures and enhanced thermal stabilities, indicating their potential in high-performance material applications (Im & Jung, 2000).

Hypolipidemic and Anti-inflammatory Activities

N-Phenylnaphthalimide derivatives have shown hypolipidemic and anti-inflammatory activities. These compounds were found effective in reducing plasma cholesterol and triglyceride levels and in inhibiting carrageenan-induced edema in mice, suggesting their therapeutic potential in related diseases (Assis et al., 2014).

Heterogeneous Catalysis

N-Hydroxyphthalimide (NHPI) incorporated into metal-organic frameworks has been used as a catalyst for the aerobic oxidation of benzylamine and its derivatives. This showcases the role of N-Phenylnaphthalimide derivatives in catalysis, contributing to the development of efficient synthetic procedures in organic chemistry (Dhakshinamoorthy et al., 2010).

Wirkmechanismus

The mechanism of action of N-Phenylnaphthalimide involves solvent and geometrical relaxation of the Franck−Condon state, yielding two emitting excited states . The extended conjugation comprising the phenyl and naphthalimide moieties, attributed to the coplanar geometry, together with the charge transfer character endows the long-wavelength excited state with extra stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-14-10-4-6-12-7-5-11-15(16(12)14)18(21)19(17)13-8-2-1-3-9-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWBUBSEWUZCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311081 | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylnaphthalimide | |

CAS RN |

6914-98-3 | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What distinct photophysical properties do N-Phenylnaphthalimides exhibit compared to N-Alkyl derivatives?

A1: Unlike N-Alkyl derivatives, N-Phenylnaphthalimides demonstrate a unique dual fluorescence. They emit either a short-wavelength (SW) fluorescence, akin to N-Alkyl derivatives, or a significantly red-shifted long-wavelength (LW) fluorescence. [] The ratio of these SW and LW components is influenced by the specific substituents on the N-phenyl group and the properties of the solvent. [] Additionally, N-Phenylnaphthalimides are characterized by highly efficient internal conversion, leading to shorter fluorescence decay times and lower fluorescence and triplet yields compared to their N-Alkyl counterparts. []

Q2: How do solvent properties influence the fluorescence of N-Phenylnaphthalimides?

A2: Research shows that both solvent polarity and viscosity play a significant role in the fluorescence behavior of N-Phenylnaphthalimides. [] The ratio of SW to LW fluorescence emission is directly affected by changes in these solvent properties. [] This suggests that solvent interactions significantly influence the excited state dynamics of these molecules.

Q3: What is the significance of rotational relaxation in the photophysics of N-Phenylnaphthalimides?

A3: The presence of the N-Phenyl group in these molecules introduces the possibility of rotational relaxation around the nitrogen-phenyl bond. [] This rotational motion, influenced by solvent viscosity, likely plays a crucial role in the observed dual fluorescence and the efficiency of internal conversion processes. [] Further research on the dynamics of this rotational relaxation could provide valuable insights into the excited state behavior of N-Phenylnaphthalimides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)